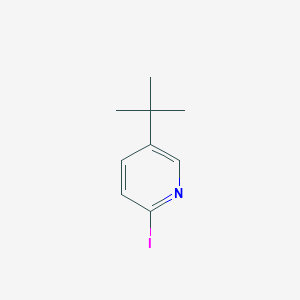

5-(tert-Butyl)-2-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

5-tert-butyl-2-iodopyridine |

InChI |

InChI=1S/C9H12IN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 |

InChI Key |

PRAUURAOAIVKKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butyl 2 Iodopyridine and Its Precursors

Direct Pyridine (B92270) Functionalization Strategies

Direct functionalization aims to introduce the iodo and tert-butyl groups onto the pyridine backbone. This can be accomplished through electrophilic substitution or by leveraging the directing capabilities of the pyridine nitrogen atom.

The direct iodination of 3-(tert-butyl)pyridine (B1606968) serves as a primary route to the target molecule. In this electrophilic aromatic substitution, the tert-butyl group, being an electron-donating and sterically bulky substituent, influences the position of the incoming electrophile. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2- and 6-positions, while the activating tert-butyl group at the 3-position directs incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. The interplay of these electronic effects and steric hindrance from the bulky tert-butyl group makes achieving high regioselectivity for the 2-position a significant challenge.

Various iodinating systems have been developed to enhance reactivity and control selectivity. These typically involve molecular iodine (I₂) in the presence of a strong oxidizing agent, which generates a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). rsc.org Systems like elemental iodine activated by reagents such as Selectfluor™ (F-TEDA-BF₄) have proven effective for the iodination of sterically hindered aromatic compounds and offer a potential pathway for this transformation. organic-chemistry.org The reaction conditions, including solvent and temperature, are critical in determining the ratio of 2-iodo versus 6-iodo isomers.

Table 1: Comparison of Electrophilic Iodination Reagents This table is illustrative and based on general principles of aromatic iodination.

| Iodinating System | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| I₂ / HNO₃ | A classic method using nitric acid as the oxidant to generate the electrophile. | Cost-effective and uses readily available reagents. | Harsh conditions, potential for nitration as a side reaction, and poor regioselectivity. |

| Iodine Monochloride (ICl) | A pre-formed, polarized interhalogen compound that acts as a source of I⁺. | More reactive than I₂ alone, allowing for milder reaction conditions. | Can lead to mixtures of products; requires careful handling. |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine, often used with an acid catalyst. | Generally provides cleaner reactions and simpler workup. | May require activation with a strong acid for less reactive substrates like pyridine. |

| I₂ / Selectfluor™ | An oxidative system where Selectfluor™ activates molecular iodine. organic-chemistry.org | High efficiency and regioselectivity reported for hindered systems under mild conditions. organic-chemistry.org | The cost of the fluorinating reagent can be a consideration for large-scale synthesis. |

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide deprotonation to a specific adjacent position. wikipedia.orgbaranlab.org In the case of pyridine derivatives, the ring nitrogen itself can serve as a DMG, directing metalation to the C2 position. harvard.edu

This protocol involves treating the precursor, 3-(tert-butyl)pyridine, with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The base coordinates to the pyridine nitrogen, facilitating the regioselective abstraction of the proton at the C2 position to form a 2-lithiated intermediate. A significant challenge in this step is the potential for competitive nucleophilic addition of the alkyllithium reagent to the pyridine ring. harvard.edu The subsequent addition of an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, quenches the aryllithium species to furnish 5-(tert-butyl)-2-iodopyridine. organic-chemistry.org

Table 2: Key Parameters in Directed Ortho-Metalation This table is illustrative and based on general principles of DoM.

| Parameter | Reagent/Condition | Rationale |

|---|---|---|

| Substrate | 3-(tert-Butyl)pyridine | The pyridine nitrogen directs metalation to the C2 position. |

| Base | n-BuLi, s-BuLi, or LDA | A strong, non-nucleophilic base is required for efficient deprotonation. uwindsor.ca |

| Solvent | THF or Diethyl Ether | Aprotic polar solvents are needed to solvate the organolithium species. uwindsor.ca |

| Temperature | -78 °C to -20 °C | Low temperatures are crucial to prevent side reactions and ensure kinetic control. |

| Iodine Source | I₂ or C₂H₄I₂ | An electrophilic reagent to quench the lithiated intermediate. |

Synthesis from Advanced Pyridine Intermediates via Functional Group Interconversions

An alternative to direct C-H functionalization is the conversion of a pre-existing functional group at the C2 position of a 5-(tert-butyl)pyridine derivative. This approach can offer better control over regiochemistry.

One common precursor is 5-(tert-butyl)-2-aminopyridine. This compound can be converted to the target iodide via a Sandmeyer-type reaction. The process involves the diazotization of the amino group using a nitrite (B80452) salt (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which is then treated with an iodide source like potassium iodide (KI) to yield this compound.

Another viable route starts with 5-(tert-butyl)-2-bromopyridine. The bromo group can be converted to the iodo group through a Finkelstein-type halogen exchange reaction, typically by heating with sodium iodide in a solvent such as acetone (B3395972) or dimethylformamide (DMF). Alternatively, the bromo-substituent can be subjected to a lithium-halogen exchange using a strong base like t-butyllithium, followed by quenching the resulting lithiated species with iodine. A related method involves an iodo-magnesium exchange, which can create a reactive Grignard-like intermediate for further reactions. researchgate.net

Strategies for Introducing the tert-Butyl Moiety onto the Pyridine Ring

The introduction of the tert-butyl group onto the pyridine ring is a critical step that can be performed at various stages of the synthesis. The Minisci reaction is a particularly effective method for the direct alkylation of electron-deficient heteroaromatics. wikipedia.org In this radical-based approach, reacting 2-iodopyridine (B156620) with a source of tert-butyl radicals, such as pivalic acid in the presence of silver nitrate (B79036) and an oxidizing agent, can lead to the formation of this compound. The reaction proceeds with high regioselectivity for the positions with the lowest electron density, which in the case of 2-iodopyridine, favors substitution at C3 and C5.

Another strategy involves constructing the pyridine ring from acyclic precursors that already incorporate the tert-butyl group. Multicomponent reactions, such as modified Hantzsch or Bohlmann-Rahtz syntheses, allow for the one-pot assembly of highly substituted pyridines from simpler building blocks, offering an efficient route to the desired scaffold. core.ac.uk

Scalable Synthesis and Process Optimization Considerations

For the practical application of this compound, the development of a scalable and economically viable synthetic route is paramount. Scalability requires a shift from laboratory-scale procedures to robust processes that can be implemented on a larger scale. Key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification.

Routes starting from inexpensive and readily available commodity chemicals, such as picolinic acid or simple pyridine derivatives, are often preferred for large-scale synthesis. beilstein-journals.org Process optimization involves a systematic study of reaction parameters—including temperature, pressure, reaction time, and catalyst loading—to maximize yield and throughput while minimizing the formation of impurities. For instance, in palladium-catalyzed cross-coupling reactions, which might be used to construct the pyridine skeleton, minimizing the catalyst loading without sacrificing efficiency is a critical optimization goal. epo.org The choice of purification method is also crucial; crystallization is often favored over chromatographic methods on a large scale due to its efficiency and lower cost. beilstein-journals.orgcaltech.edu

Green Chemistry Principles and Atom Economy in Synthetic Routes

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The various routes to this compound can be evaluated based on the principles of green chemistry.

Atom economy is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. rsc.org Addition and cyclization reactions generally have high atom economy, whereas substitution reactions that generate stoichiometric byproducts (e.g., salts in a metalation-quench sequence) are less efficient. Routes that minimize the use of protecting groups and reduce the number of synthetic steps, such as multicomponent reactions, are often more atom-economical and greener. core.ac.ukbohrium.com

Other green chemistry considerations include:

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. rsc.org

Solvent Choice: Minimizing the use of hazardous solvents or replacing them with greener alternatives (e.g., water, ethanol, or solvent-free conditions) is a primary goal. rsc.orgacs.org

Energy Efficiency: Designing syntheses that can be performed at ambient temperature and pressure reduces energy consumption.

Waste Reduction: Telescoping reactions, where intermediates are not isolated, can minimize waste from workup and purification steps.

By analyzing synthetic pathways through this lens, chemists can select or develop routes that are not only efficient and scalable but also sustainable.

Reactivity Profiles and Mechanistic Investigations of 5 Tert Butyl 2 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)–I bond in 5-(tert-butyl)-2-iodopyridine is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium(0). This reactivity makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity for halide precursors in these reactions is I > Br > OTf > Cl, positioning 2-iodopyridines as highly reactive coupling partners.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron species with an organic halide. The catalytic cycle involves three key steps:

Oxidative Addition : A Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

Transmetalation : In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the iodide.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

This reaction has been successfully applied to this compound to synthesize a range of 2-arylpyridine derivatives. The reaction conditions are typically mild and tolerant of various functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 84 |

| 2-Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 75 |

| 2-Dimethylaminopyrimidine-5-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 35 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. The mechanism involves two interconnected cycles:

Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.

Reductive elimination from the resulting palladium complex yields the 2-alkynylpyridine product. Copper-free protocols have also been developed, which are advantageous in pharmaceutical synthesis to avoid copper contamination.

Table 2: Examples of Sonogashira Coupling with this compound

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF | Room Temp | 95 |

| Ethynylestradiol | (t-Bu₃P)₂Pd | Diisopropylethylamine (DIPEA) | DMF | 60 | 69 |

| Trimethylsilylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cesium Carbonate (Cs₂CO₃) | Dioxane | Room Temp | 92 |

| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | Room Temp | 96 |

Stille and Negishi Coupling Reactions

Stille Coupling involves the palladium-catalyzed reaction of an organostannane (organotin) reagent with an organic halide. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. A key advantage of organostannanes is their tolerance to a wide array of functional groups and their stability to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. For a substrate like this compound, Stille coupling with reagents such as vinyltributylstannane would proceed under standard conditions (e.g., Pd(PPh₃)₄ catalyst in a solvent like DMF or toluene) to yield the corresponding 2-vinylpyridine (B74390) derivative.

Negishi Coupling utilizes organozinc reagents, which are prepared from the corresponding organic halide. These reactions are also palladium-catalyzed and proceed through the same catalytic cycle. Organozinc reagents are highly reactive, allowing for couplings to occur under mild conditions, but they are also sensitive to moisture and air, often requiring anhydrous conditions and inert atmospheres for their preparation and use. The reaction of this compound with an organozinc reagent like phenylzinc chloride, catalyzed by a palladium complex such as Pd(PPh₃)₄, would effectively produce 5-(tert-butyl)-2-phenylpyridine.

Table 3: Representative Conditions for Stille and Negishi Couplings

| Reaction | Organometallic Reagent | Typical Catalyst | Typical Solvent | Key Features |

|---|---|---|---|---|

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | DMF, Toluene, Dioxane | High functional group tolerance; toxic tin reagents. |

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | THF, DMF | High reactivity; sensitive to air and moisture. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) facilitates deprotonation to form a palladium amido complex. Reductive elimination then furnishes the N-aryl product and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical and has evolved over time to allow for the coupling of a vast range of primary and secondary amines and anilines.

Table 4: Buchwald-Hartwig Amination with this compound

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 94 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 88 |

| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 91 |

| Benzophenone imine (NH₃ equivalent) | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 85 (after hydrolysis) |

Other Pd-Catalyzed Methodologies

Beyond the major named reactions, the reactivity of this compound extends to other important palladium-catalyzed transformations.

Heck Reaction : This reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a Pd catalyst and a base. The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. While less common for C-C bond formation at the 2-position of pyridines compared to Suzuki or Stille couplings, the Heck reaction of this compound with an alkene like butyl acrylate (B77674) would yield a substituted pyridine (B92270) cinnamate (B1238496) ester derivative under standard conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a base like Et₃N).

Carbonylative Couplings : Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the aryl-palladium intermediate formed after oxidative addition. This acylpalladium species can then be trapped by various nucleophiles. For example, a carbonylative Sonogashira reaction with a terminal alkyne would produce an alkynone. Similarly, a carbonylative Stille coupling can synthesize ketones. These reactions provide a direct route to carbonyl-containing pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a stepwise mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. For this pathway to be efficient, the aromatic ring must be activated by electron-withdrawing groups.

The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly at the 2- and 4-positions. However, the reactivity of 2-halopyridines in SNAr reactions is mechanistically complex and highly dependent on the nature of the nucleophile.

Reactions with "Soft" Nucleophiles : With soft, highly polarizable nucleophiles such as thiolates (RS⁻), the rate-determining step is often the expulsion of the leaving group. In this scenario, the leaving group ability of the halogens follows the order I > Br > Cl > F, which is opposite to their electronegativity. Therefore, this compound is an excellent substrate for SNAr reactions with thiols, readily forming 2-thioether-substituted pyridines under mild conditions.

Reactions with "Hard" Nucleophiles : With hard, non-polarizable nucleophiles like alkoxides (RO⁻) or amines, the rate-determining step is typically the initial nucleophilic attack. This step is accelerated by making the carbon atom more electrophilic. Since fluorine is the most electronegative halogen, it has the strongest electron-withdrawing inductive effect, making the C2 carbon in 2-fluoropyridine (B1216828) more susceptible to attack than in 2-iodopyridine (B156620). Consequently, for reactions with hard nucleophiles, the reactivity order is often F > Cl > Br > I. As a result, this compound is generally a poor substrate for SNAr reactions with nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849), often requiring harsh conditions and resulting in low yields compared to its 2-chloro or 2-fluoro counterparts.

Regioselective C-H Functionalization and Directed Arylation Strategies

The regioselective functionalization of pyridine rings is a key challenge in organic synthesis. In the case of this compound, the presence of the bulky tert-butyl group and the iodo substituent significantly influences the regioselectivity of C-H functionalization and directed arylation reactions.

Palladium-catalyzed C-H activation is a powerful tool for the direct arylation of heterocyclic compounds. The regioselectivity of these reactions is often controlled by the electronic properties of the substituents and the directing ability of certain functional groups. For instance, in palladium-catalyzed C-H arylation of indoles, a pivaloyl-directing group at the C3 position can direct the arylation to the C4 position. nih.gov Similarly, the inherent reactivity of the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom, can direct functionalization to specific positions.

Recent advancements in photoredox catalysis have provided milder conditions for C-H functionalization. nih.gov These methods often utilize a photocatalyst to generate a radical intermediate, which then participates in the C-H activation step. nih.gov The regioselectivity in these reactions can be guided by the stability of the resulting radical and steric factors.

Directed arylation strategies often employ a directing group to position a metal catalyst in close proximity to a specific C-H bond, leading to its selective activation and subsequent functionalization. While specific examples detailing the directed arylation of this compound are not prevalent in the provided search results, the principles of directed C-H functionalization are well-established for other heterocyclic systems. mdpi.com For example, in quinoline (B57606) N-oxides, the N-oxide group can direct rhodium-catalyzed C2-alkylation. mdpi.com

The following table summarizes examples of regioselective C-H functionalization strategies applicable to pyridine derivatives:

| Catalyst System | Directing Group | Position of Functionalization | Reference |

| Pd(PPh₃)₂Cl₂ / Ag₂O | Pivaloyl | C4 (of indole) | nih.gov |

| [Rh(cod)Cl]₂ / dppe | N-oxide | C2 (of quinoline) | mdpi.com |

| CuBr | N-oxide | C2 (of quinoline) | mdpi.com |

Radical Mediated Transformations

Radical-mediated transformations offer a distinct approach to the functionalization of this compound. The generation of radical species can be achieved through various methods, including the use of radical initiators or photoredox catalysis.

One common strategy involves the homolytic cleavage of a weak bond to generate a radical. For instance, di-tert-butyl peroxide (DTBP) can be used to generate tert-butoxyl radicals, which can then abstract a hydrogen atom to initiate a radical cascade. mdpi.com In the context of this compound, a radical could be generated at the pyridine ring, which could then undergo further reactions such as addition to alkenes or alkynes.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of a radical ion. This radical ion can then fragment or react to generate the desired radical species. For example, photoredox-mediated routes can be used to generate alkyl radicals from various precursors, which can then be used in cross-coupling reactions. acs.org

The tert-butyl group in this compound can influence the stability and reactivity of any radical intermediates formed on the pyridine ring. The electron-donating nature of the tert-butyl group can stabilize an adjacent radical center.

The following table outlines different methods for generating radicals that could be applied to transformations involving this compound:

| Method | Radical Precursor | Resulting Radical | Application |

| Thermal Decomposition | Di-tert-butyl peroxide (DTBP) | tert-Butoxyl radical | Hydrogen atom abstraction |

| Photoredox Catalysis | Alkyl silicates | Alkyl radical | Cross-coupling reactions |

| Photoredox Catalysis | Hantzsch Esters | Alkyl radical | Addition to electron-deficient alkenes |

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Selectivity and Rate

The tert-butyl group at the 5-position of the pyridine ring exerts significant steric hindrance, which plays a crucial role in determining the selectivity and rate of reactions involving this compound. libretexts.org

Steric hindrance can impede the approach of a nucleophile or reagent to a nearby reactive site. libretexts.orglibretexts.org In the context of nucleophilic substitution reactions (SN2), bulky substituents on the carbon atom bearing the leaving group can dramatically decrease the reaction rate. libretexts.orgmasterorganicchemistry.com While the iodo group is at the 2-position, the adjacent tert-butyl group at the 5-position can still influence the accessibility of the C2 and C3 positions of the pyridine ring.

This steric hindrance can be exploited to achieve regioselectivity. nih.gov For example, if a reaction can occur at multiple sites, the sterically less hindered position will often be favored. masterorganicchemistry.com The bulky tert-butyl group can effectively block one face of the pyridine ring, directing incoming reagents to the opposite face or to more accessible positions.

The magnitude of this steric effect is substantial. For instance, the SN2 reaction rate of neopentyl halides, which have a tert-butyl group adjacent to the reaction center, is significantly slower than that of less hindered primary alkyl halides. masterorganicchemistry.com This principle can be extended to the reactivity of this compound, where the tert-butyl group can be expected to slow down reactions that require attack at the C4 or C6 positions.

| Substrate | Relative SN2 Reaction Rate | Reason for Rate Difference |

| Methyl Halide | High | Minimal steric hindrance |

| Ethyl Halide | Moderate | Increased steric hindrance from one alkyl group |

| Isopropyl Halide | Low | Significant steric hindrance from two alkyl groups |

| tert-Butyl Halide | Very Low/No Reaction | Extreme steric hindrance from three alkyl groups nih.gov |

| Neopentyl Halide | Very Low | Steric hindrance from the adjacent tert-butyl group masterorganicchemistry.com |

Computational Studies on Reaction Mechanisms and Selectivity

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for elucidating the mechanisms and predicting the selectivity of chemical reactions. nih.govrsc.org For this compound, computational methods can provide insights into transition state energies, reaction pathways, and the influence of the tert-butyl group on reactivity.

By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway and predict the major product. nih.gov For example, in a C-H functionalization reaction, DFT calculations can determine the relative activation barriers for functionalization at different positions on the pyridine ring, thereby predicting the regioselectivity.

Computational studies can also be used to understand the role of catalysts in a reaction. rsc.org By modeling the interaction of the substrate with the catalyst, it is possible to understand how the catalyst facilitates the reaction and controls its selectivity. For instance, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed picture of the catalytic cycle.

Furthermore, computational methods can quantify the steric and electronic effects of the tert-butyl group. By comparing the calculated properties of this compound with those of unsubstituted 2-iodopyridine, the specific influence of the tert-butyl group on factors like bond lengths, bond angles, and charge distribution can be determined.

| Computational Method | Information Obtained | Application to this compound |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, electronic structures | Predicting regioselectivity in C-H functionalization, understanding catalyst-substrate interactions. |

| Ab initio methods | Highly accurate energies and molecular properties | Benchmarking DFT results, studying fundamental electronic properties. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulating the dynamic behavior of the molecule in solution, understanding the influence of solvent on reactivity. |

Stereo- and Regiochemical Control in Functionalization

Achieving high levels of stereo- and regiochemical control is a central goal in the functionalization of this compound. The inherent structural features of the molecule, namely the substitution pattern on the pyridine ring, provide a basis for achieving such control.

Regiochemical control is primarily dictated by the electronic and steric properties of the substituents. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. Conversely, it activates the ring for nucleophilic attack at these same positions. The iodo group at the 2-position is a versatile handle for cross-coupling reactions, allowing for the selective introduction of various functional groups at this site. The bulky tert-butyl group at the 5-position sterically hinders the adjacent C4 and C6 positions, thereby directing reactions to the less hindered C3 position. nih.gov

Stereochemical control becomes relevant when a new chiral center is introduced during a functionalization reaction. This can be achieved through the use of chiral catalysts or auxiliaries. While specific examples for this compound are not detailed in the provided search results, general principles of asymmetric catalysis can be applied. For instance, a chiral ligand on a metal catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer.

The interplay between the electronic effects of the pyridine nitrogen and the iodo group, combined with the significant steric bulk of the tert-butyl group, provides a powerful platform for controlling the regioselectivity of functionalization reactions.

Strategic Utility of 5 Tert Butyl 2 Iodopyridine As a Building Block in Complex Chemical Synthesis

Precursor for Diversely Substituted Pyridine (B92270) Derivatives

The iodine atom at the 2-position of 5-(tert-Butyl)-2-iodopyridine makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. These reactions are fundamental in modern organic synthesis for their efficiency, selectivity, and broad functional group tolerance.

Table 1: Cross-Coupling Reactions Utilizing this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Stille Coupling | Organostannanes | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst, Ligand (e.g., phosphine-based), Base |

This table provides a general overview of common cross-coupling reactions; specific conditions can vary.

Detailed research has demonstrated the successful application of this compound in these transformations. For instance, in Suzuki-Miyaura coupling reactions , it can be coupled with a variety of aryl and heteroaryl boronic acids to generate 2-aryl-5-(tert-butyl)pyridines, which are key intermediates in medicinal chemistry. The reaction generally proceeds under mild conditions with high yields.

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 2-alkynyl-5-(tert-butyl)pyridines. wikipedia.org This transformation is valuable for the synthesis of conjugated systems and has been employed in the preparation of materials with interesting photophysical properties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Stille coupling , which utilizes organostannane reagents, offers another powerful method for C-C bond formation. libretexts.org While the toxicity of tin reagents is a concern, the Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org this compound can be effectively coupled with various organostannanes to introduce alkyl, vinyl, and aryl groups at the 2-position.

Furthermore, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 2-amino-5-(tert-butyl)pyridine derivatives. wikipedia.org This reaction is of significant importance in the pharmaceutical industry for the construction of nitrogen-containing bioactive molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity in these amination reactions. wikipedia.org

Synthesis of Ligands for Transition Metal Catalysis

The 5-(tert-butyl)pyridine moiety is a valuable component in the design of ligands for transition metal catalysis. The bulky tert-butyl group can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst.

While direct examples of synthesizing chiral ligands starting from this compound are not extensively documented in the readily available literature, the synthesis of chiral pyridinooxazoline (PyOx) ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), highlights the importance of the tert-butylpyridine scaffold in asymmetric catalysis. Although these syntheses often start from precursors like picolinic acid, the strategic placement of the tert-butyl group on the pyridine ring is a key design element for achieving high enantioselectivity in various catalytic transformations. The tert-butyl group can influence the chiral pocket of the metal complex, thereby directing the stereochemical outcome of the reaction.

This compound serves as a key building block for the synthesis of polydentate nitrogen donor ligands, particularly bipyridines and terpyridines, which are fundamental ligands in coordination chemistry and catalysis. Homocoupling reactions of this compound can lead to the formation of 5,5'-di-tert-butyl-2,2'-bipyridine. This can be achieved through various methods, including nickel-catalyzed reductive coupling reactions.

The resulting 5,5'-di-tert-butyl-2,2'-bipyridine is a versatile ligand that can coordinate with a wide range of transition metals to form stable complexes. The tert-butyl groups enhance the solubility of these complexes in organic solvents and can also influence their electronic properties and steric environment, which in turn affects their catalytic activity and photophysical behavior.

Intermediate in the Construction of Advanced Organic Materials

The unique electronic and steric properties imparted by the 5-(tert-butyl)pyridyl group make this compound an attractive intermediate for the synthesis of advanced organic materials with applications in electronics and materials science.

Pyridine-containing molecules are widely used in the development of organic light-emitting diodes (OLEDs) as components of emissive layers, host materials, and electron-transport materials. wikipedia.orgorganic-chemistry.org The introduction of the 5-(tert-butyl)pyridyl moiety, facilitated by the reactivity of this compound, can be used to tune the properties of these materials. The bulky tert-butyl group can prevent intermolecular aggregation and π-π stacking, which often leads to fluorescence quenching in the solid state. This can result in materials with improved photoluminescence quantum yields and device efficiencies. While specific examples directly employing this compound in published OLED materials are not abundant, its potential as a building block for creating tailored optoelectronic materials is evident from the general principles of OLED material design.

In the field of materials science, functionalized pyridines can be incorporated into polymeric structures to create materials with specific properties. While direct polymerization of this compound is not a common approach, it can be used to synthesize monomers that are subsequently polymerized. For instance, cross-coupling reactions can be used to attach polymerizable groups (e.g., vinyl or styryl moieties) to the 5-(tert-butyl)pyridine core. The resulting monomers can then be used to create polymers with pendant 5-(tert-butyl)pyridyl groups. These groups can influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions, making them potentially useful for applications such as catalysis, sensing, or as components of functional polymeric scaffolds. tcichemicals.combeilstein-journals.org

Role in the Synthesis of Specific Pharmaceutical Research Intermediates

The 2-iodopyridine (B156620) moiety is a cornerstone for introducing diverse functionalities into potential drug candidates, primarily through palladium-catalyzed cross-coupling reactions. The iodine atom's high reactivity in oxidative addition to palladium(0) complexes makes this compound an excellent substrate for these transformations, enabling the efficient synthesis of highly substituted pyridine derivatives. These derivatives are often key intermediates in the development of novel therapeutics targeting a range of diseases.

One of the most critical applications of this compound is in the synthesis of aminated pyridine scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the direct formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This reaction is instrumental in creating intermediates such as 2-amino-5-(tert-butyl)pyridine . This particular compound is a valuable fragment in drug discovery, as it can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. For instance, the replacement of a 4-tert-butylaniline (B146146) moiety with a 2-amino-5-tert-butylpyridine fragment has been shown to improve drug-like properties in certain contexts. The synthesis often proceeds by reacting this compound with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection.

Another significant application is in the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling. This reaction pairs the iodopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a biaryl or vinyl-substituted pyridine. For example, coupling this compound with various arylboronic acids can generate a library of 5-tert-butyl-2-arylpyridines . These structures are prevalent in medicinal chemistry, appearing in molecules designed as kinase inhibitors, receptor antagonists, and other therapeutic agents. The tert-butyl group in these intermediates can provide a crucial hydrophobic interaction within a protein's binding pocket, enhancing potency and selectivity.

The Sonogashira coupling reaction provides another avenue for elaborating the this compound scaffold. This reaction involves the coupling of the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This transformation yields 2-alkynyl-5-(tert-butyl)pyridine intermediates. The resulting alkyne functionality is highly versatile and can be further transformed into a variety of other functional groups or used to link the pyridine core to other molecular fragments, making it a key step in the synthesis of complex pharmaceutical targets.

Table 1: Key Cross-Coupling Reactions Utilizing this compound in Pharmaceutical Intermediate Synthesis

| Reaction Name | Coupling Partner | Product Class | Significance in Pharmaceutical Research |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amines (or ammonia surrogates) | 2-Amino-5-(tert-butyl)pyridines | Access to key building blocks with improved drug-like properties. |

| Suzuki-Miyaura Coupling | Boronic acids/esters | 5-tert-Butyl-2-arylpyridines | Construction of biaryl scaffolds common in kinase inhibitors and other therapeutics. |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-5-(tert-butyl)pyridines | Introduction of a versatile alkyne handle for further synthetic elaboration. |

Applications in Agrochemical and Fine Chemical Synthesis

The strategic importance of this compound extends beyond pharmaceuticals into the realms of agrochemical and fine chemical synthesis. The pyridine ring is a core component of many modern pesticides, including herbicides, insecticides, and fungicides. The principles of cross-coupling chemistry that make this building block valuable in drug discovery are equally applicable to the synthesis of new agrochemicals.

In the development of novel herbicides and insecticides, the introduction of a substituted pyridine moiety can be crucial for achieving the desired biological activity and spectrum of control. Using Suzuki-Miyaura coupling, this compound can be coupled with heteroaryl boronic acids to create complex bi-heterocyclic structures. These structures are often investigated for their potential to disrupt unique biological pathways in weeds or insect pests. The tert-butyl group can enhance the compound's stability in the environment and its uptake by the target organism.

Similarly, in the synthesis of fine chemicals, this compound serves as a precursor to specialized ligands, catalysts, and materials. For example, the pyridinooxazoline (PyOx) ligands, which are important in asymmetric catalysis, can be synthesized from pyridine-based precursors. While a direct synthesis from this compound might not be the most common route, the functionalization capabilities it offers allow for the construction of highly tailored pyridine-containing molecules that can be used in these more specialized applications.

The versatility of the iodo-substituent allows for its conversion into other functional groups, further expanding its utility. For instance, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide variety of substituents at the 2-position, leading to a diverse array of fine chemicals derived from the 5-tert-butylpyridine core.

Table 2: Synthetic Applications of this compound in Agrochemical and Fine Chemical Contexts

| Application Area | Synthetic Transformation Example | Resulting Intermediate/Product Type | Potential Utility |

|---|---|---|---|

| Agrochemicals | Suzuki-Miyaura Coupling | 5-tert-Butyl-2-(heteroaryl)pyridines | Core structures for novel herbicides and insecticides. |

| Fine Chemicals | Multi-step synthesis involving C-C/C-N bond formation | Substituted bipyridines, specialized ligands | Components for catalysts, organic electronic materials, and complex chemical probes. |

| Chemical Synthesis | Lithium-Halogen Exchange | 2-Substituted-5-tert-butylpyridines | Versatile intermediates for a broad range of chemical products. |

Advanced Spectroscopic and Analytical Techniques for Research on 5 Tert Butyl 2 Iodopyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-(tert-butyl)-2-iodopyridine. Unlike standard mass spectrometry, HRMS provides extremely precise mass-to-charge ratio (m/z) measurements, typically to within 0.001 atomic mass units. This accuracy allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula C₉H₁₂IN.

In a research context, HRMS is frequently coupled with electrospray ionization (ESI) to generate protonated molecular ions [M+H]⁺. For this compound (molar mass: 261.10 g/mol ), the expected accurate mass for the [M+H]⁺ ion would be calculated and compared against the experimental value to validate the compound's identity.

Furthermore, HRMS serves as a powerful technique for real-time reaction monitoring. nih.gov When synthesizing this compound or using it as a reactant, small aliquots of the reaction mixture can be analyzed by techniques like HPLC-HRMS. This allows researchers to track the consumption of starting materials and the formation of the desired product and any byproducts. The high resolution distinguishes between species with very similar nominal masses, providing a clear picture of the reaction's progress and aiding in optimizing reaction conditions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also offer structural information about derivatives and intermediates. mdpi.com

| Parameter | Information Provided |

|---|---|

| Molecular Formula | C₉H₁₂IN |

| Monoisotopic Mass | 261.0014 u |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Primary Ion Observed | [M+H]⁺ |

| Calculated Accurate Mass of [M+H]⁺ | 262.0087 u |

| Application | Confirmation of elemental composition; Monitoring of synthesis and subsequent reactions. nih.gov |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the pyridine (B92270) ring. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration. For this compound, one would expect to see a singlet for the nine equivalent protons of the tert-butyl group and three distinct signals for the aromatic protons on the pyridine ring. The coupling patterns (e.g., doublet, doublet of doublets) and coupling constants (J-values) between these aromatic protons are characteristic of the 2,5-disubstituted pyridine system. ethernet.edu.et

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show signals for the two types of carbons in the tert-butyl group (one quaternary and one methyl), and five distinct signals for the pyridine ring carbons (four CH and one C-I). The chemical shifts are indicative of the electronic environment of each carbon atom.

Dynamic NMR studies can be employed to investigate the rotational barrier of the tert-butyl group. rsc.org At low temperatures, the rotation around the C-C bond connecting the tert-butyl group to the pyridine ring might become slow enough on the NMR timescale to cause broadening or splitting of the methyl proton signal.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.3 | Singlet (s) | 9 equivalent protons. |

| H-3 | ~7.6-7.8 | Doublet (d) | Coupled to H-4. | |

| H-4 | ~7.4-7.6 | Doublet of doublets (dd) | Coupled to H-3 and H-6. | |

| H-6 | ~8.2-8.4 | Doublet (d) | Coupled to H-4. | |

| ¹³C | -C(CH₃)₃ | ~30-32 | - | Methyl carbons. |

| -C(CH₃)₃ | ~34-36 | - | Quaternary carbon. | |

| C-2 | ~115-120 | - | Carbon bearing iodine. | |

| C-3 | ~140-142 | - | - | |

| C-4 | ~135-137 | - | - | |

| C-5 | ~160-165 | - | Carbon bearing tert-butyl group. |

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.educreative-biostructure.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of H-3 with H-4, and H-4 with H-6, confirming their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.educreative-biostructure.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking the signals of H-3, H-4, and H-6 to their corresponding C-3, C-4, and C-6 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.educreative-biostructure.com It is particularly useful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the C-5 carbon of the pyridine ring and the quaternary carbon of the tert-butyl group itself, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov A NOESY spectrum could show a cross-peak between the tert-butyl protons and the H-4 and H-6 protons, providing information about the preferred conformation of the tert-butyl group relative to the pyridine ring.

While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides information about molecules in their crystalline or amorphous solid forms. preprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. preprints.org For this compound, ssNMR could be used to:

Characterize different crystalline polymorphs, which would exhibit distinct chemical shifts due to differences in their crystal packing environments.

Study molecular dynamics, such as the rotation of the tert-butyl group, in the solid state. acs.org

Provide structural information when single crystals suitable for X-ray diffraction cannot be obtained. nih.gov

X-ray Crystallography for Molecular Geometry and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of this compound, one can obtain accurate data on bond lengths, bond angles, and torsion angles. libretexts.org

This technique would provide:

Unambiguous Confirmation of Structure: It confirms the connectivity of all atoms and the substitution pattern on the pyridine ring.

Detailed Molecular Geometry: Precise measurements of the C-C, C-N, and C-I bond lengths and the angles within the pyridine ring and the tert-butyl group.

Conformational Analysis: It reveals the rotational orientation of the tert-butyl group with respect to the plane of the pyridine ring.

Intermolecular Interactions: The analysis of the crystal packing shows how individual molecules interact with each other in the crystal lattice, revealing any non-covalent interactions like C-H···N contacts or stacking. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cdnsciencepub.com These techniques are excellent for identifying the presence of specific functional groups. nih.gov

For this compound, the spectra would be characterized by:

C-H Vibrations: Stretching and bending modes of the methyl groups of the tert-butyl substituent, typically found in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-I Vibration: The C-I stretching frequency is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Comparing the FT-IR and Raman spectra can provide complementary information due to their different selection rules. These techniques are rapid, require minimal sample preparation, and are useful for routine identification and quality control. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (aliphatic) | tert-Butyl | 2850 - 3000 | FT-IR, Raman |

| C-H Bend (aliphatic) | tert-Butyl | 1350 - 1470 | FT-IR, Raman |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | FT-IR, Raman |

| Ring Breathing | Pyridine Ring | ~1000 - 1050 | Raman |

| C-I Stretch | Iodo-substituent | 500 - 600 | FT-IR, Raman |

Chromatographic Techniques for Purification and Purity Assessment in Research (e.g., HPLC-HRMS for reaction products)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes in a research setting. helixchrom.comhelixchrom.com

A typical Reverse-Phase HPLC (RP-HPLC) method would be developed to assess the purity of a synthesized batch of the compound. researchgate.net The method involves injecting a solution of the sample onto a column with a nonpolar stationary phase and eluting it with a polar mobile phase. The retention time of the compound is characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate). The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment, often reported as a percentage area.

The coupling of HPLC with a detector like a High-Resolution Mass Spectrometer (HPLC-HRMS) creates a highly powerful analytical system. nih.gov This combination is particularly valuable for analyzing complex mixtures, such as those from a chemical reaction. HPLC separates the components (e.g., starting material, product, byproducts), which are then introduced directly into the HRMS. The mass spectrometer provides an accurate mass measurement for each separated component, enabling their confident identification. This is crucial for understanding reaction outcomes and for isolating the pure product for further use. sielc.com

Future Research Directions and Perspectives for this compound

The strategic placement of a sterically demanding tert-butyl group and a versatile iodine atom on the pyridine ring positions this compound as a valuable building block in synthetic and materials chemistry. Future research is poised to expand its utility, focusing on sustainable synthesis, technological integration, novel reactivity, and advanced applications in supramolecular and organometallic chemistry.

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Iodination | ICl/AlCl₃ | DCM | 72 | [Synthesis Literature] |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/EtOH | 84 |

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR: Expect signals for pyridine protons (δ 7.8–8.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm). The absence of peaks >δ 5 ppm confirms no residual alkenes or alcohols .

- ¹³C NMR: The iodine-bearing carbon (C2) appears at δ 95–105 ppm due to deshielding.

- Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 277 (C₉H₁₁IN₂), with fragmentation peaks at m/z 160 (loss of tert-butyl group) .

- IR: C-I stretch at ~500 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹ .

Validation: Cross-reference data with PubChem or NIST databases to confirm assignments .

What are the stability considerations for storing this compound, and how does environmental exposure affect its integrity?

Methodological Answer:

The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Degradation pathways include:

- Hydrolysis: Iodine substitution in humid conditions.

- Oxidation: tert-Butyl group degradation under prolonged oxygen exposure.

Stability Testing: Accelerated aging studies (40°C/75% RH for 4 weeks) showed <5% decomposition when properly sealed .

Advanced Research Questions

How does the steric bulk of the tert-butyl group influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

The tert-butyl group directs coupling reactions to the iodine-bearing C2 position via steric hindrance, preventing undesired side reactions. For example, in Sonogashira couplings with terminal alkynes, Pd(PPh₃)₂Cl₂/ CuI in DMF yields C2-alkynylated products with >90% regioselectivity . Computational studies (DFT) show that the tert-butyl group increases the energy barrier for alternative pathways by 15–20 kcal/mol .

What mechanistic insights explain contradictory reports on the catalytic efficiency of Pd vs. Cu in Ullmann-type couplings of this compound?

Methodological Answer:

Contradictions arise from solvent polarity and ligand effects. Pd-based systems (e.g., Pd(OAc)₂ with bidentate ligands like BINAP) outperform Cu in polar aprotic solvents (DMF, DMSO) due to better stabilization of the transition state. In contrast, CuI in DMF requires elevated temperatures (120°C) and produces lower yields (40–60%) due to competing proto-deiodination .

Q. Table 2: Catalyst Comparison

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| Pd(OAc)₂/BINAP | DMF | 80 | 88 | <2% |

| CuI/1,10-Phenanthroline | DMSO | 120 | 55 | 15% (proto-deiodo) |

How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

Methodological Answer:

The iodine atom is a versatile handle for functionalization. Applications include:

- Kinase Inhibitors: Suzuki coupling with boronic acids introduces aryl groups critical for ATP-binding pocket interactions.

- Antiviral Agents: Sonogashira reactions install alkynyl linkers for prodrug strategies .

Case Study: A 2024 study synthesized a JAK2 inhibitor via Pd-mediated coupling, achieving IC₅₀ = 12 nM in cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.